molecular formula C10H7ClN2O B11968892 3-(2-Chlorophenyl)-2-cyanoprop-2-enamide CAS No. 3533-10-6

3-(2-Chlorophenyl)-2-cyanoprop-2-enamide

Cat. No.: B11968892
CAS No.: 3533-10-6
M. Wt: 206.63 g/mol
InChI Key: IZHILGRDFLIYQW-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-2-cyanoprop-2-enamide is an organic compound that features a chlorinated phenyl group, a cyano group, and an enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-2-cyanoprop-2-enamide typically involves the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of a base, followed by the addition of an amide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-2-cyanoprop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

3-(2-Chlorophenyl)-2-cyanoprop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-2-cyanoprop-2-enamide
  • 3-(4-Chlorophenyl)-2-cyanoprop-2-enamide
  • 3-(2-Bromophenyl)-2-cyanoprop-2-enamide

Uniqueness

3-(2-Chlorophenyl)-2-cyanoprop-2-enamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The position of the chlorine atom can affect the compound’s electronic properties and its interaction with molecular targets .

Properties

IUPAC Name

3-(2-chlorophenyl)-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-5H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHILGRDFLIYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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